

# AM-2099 Protocol for In Vitro Electrophysiology Studies

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## Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**AM-2099** is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics.[2][3][4] **AM-2099** exhibits high selectivity for Nav1.7 over other sodium channel subtypes, which is a desirable characteristic for minimizing off-target effects. These application notes provide detailed protocols for the in vitro characterization of **AM-2099** using whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing human Nav1.7.

## Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of **AM-2099** against various voltage-gated sodium channels.

Table 1: Inhibitory Potency of **AM-2099** on Human Nav1.7

Parameter	Value	Cell Line	Method	Reference
IC50	0.16 $\mu$ M	HEK293	Whole-cell voltage clamp	[1]

Table 2: Selectivity Profile of **AM-2099**

Channel Subtype	IC50 (μM)	Selectivity vs. Nav1.7	Reference
Nav1.1	Moderate	Lower	<a href="#">[1]</a>
Nav1.2	Moderate	Lower	<a href="#">[1]</a>
Nav1.3	>100-fold	High	<a href="#">[1]</a>
Nav1.4	>100-fold	High	<a href="#">[1]</a>
Nav1.5	>100-fold	High	<a href="#">[1]</a>
Nav1.6	Moderate	Lower	<a href="#">[1]</a>
Nav1.8	>100-fold	High	<a href="#">[1]</a>
hERG	>30 μM	High	<a href="#">[1]</a>

## Experimental Protocols

### Cell Culture and Preparation

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 channels are recommended. Endogenous expression of Nav1.7 has been reported in HEK293 cells, which should be considered when analyzing results.[\[5\]](#)

Culture Conditions:

- Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a suitable selection antibiotic (e.g., G418) to maintain stable expression.
- Incubation: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Passaging: Cells should be passaged upon reaching 80-90% confluency. For electrophysiology, plate cells onto glass coverslips in 35 mm dishes 24-48 hours prior to recording.

## Solutions and Reagents

Extracellular (Bath) Solution (in mM):

- 140 NaCl
- 3 KCl
- 1 MgCl<sub>2</sub>
- 1 CaCl<sub>2</sub>
- 10 HEPES
- pH adjusted to 7.3 with NaOH
- Osmolality adjusted to ~310 mOsm with sucrose

Intracellular (Pipette) Solution (in mM):

- 140 CsF
- 1 EGTA
- 10 NaCl
- 10 HEPES
- pH adjusted to 7.3 with CsOH
- Osmolality adjusted to ~300 mOsm with sucrose

**AM-2099** Stock Solution:

- Prepare a 10 mM stock solution of **AM-2099** in DMSO.
- Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

- On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

## Whole-Cell Patch-Clamp Electrophysiology

### Equipment:

- Patch-clamp amplifier and digitizer
- Microscope with manipulators
- Perfusion system
- Data acquisition and analysis software

### Procedure:

- Place a coverslip with adherent HEK293-Nav1.7 cells in the recording chamber and perfuse with the extracellular solution.
- Pull glass micropipettes to a resistance of 2-5 M $\Omega$  when filled with the intracellular solution.
- Approach a cell with the micropipette and form a high-resistance gigaseal (>1 G $\Omega$ ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to stabilize for 3-5 minutes before recording.
- Record baseline Nav1.7 currents using the voltage protocols described below.
- Apply **AM-2099** at various concentrations via the perfusion system and record the resulting inhibition of the Nav1.7 currents.

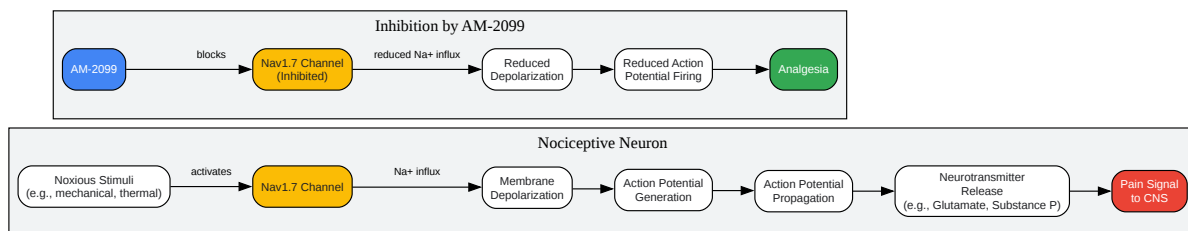
### Voltage Protocols:

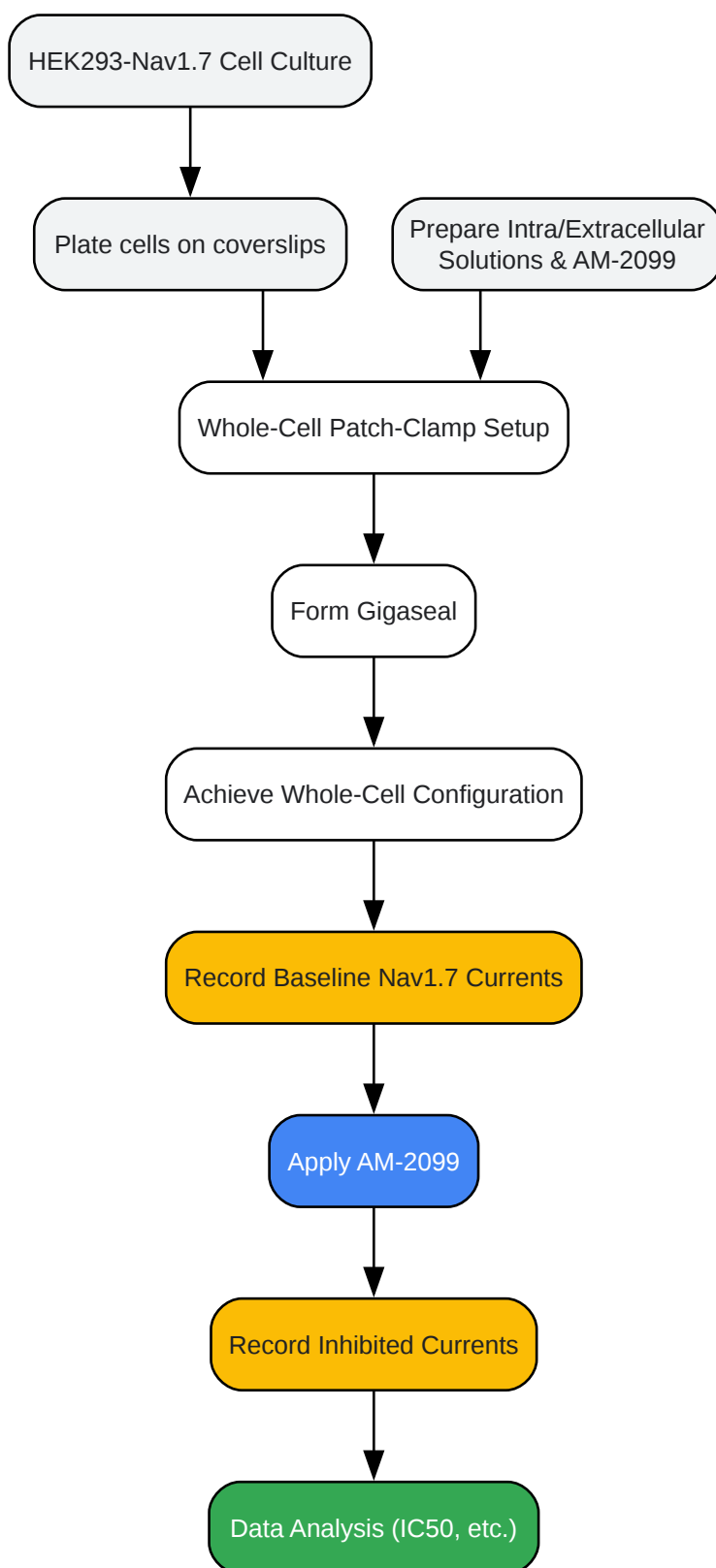
- To determine the IC<sub>50</sub>:
  - Hold the membrane potential at -120 mV.

- Apply a depolarizing test pulse to 0 mV for 20-50 ms to elicit the peak inward sodium current.
- Repeat this pulse at a frequency of 0.1 Hz.
- To assess voltage-dependence of inhibition:
  - Vary the holding potential (e.g., from -140 mV to -60 mV) to assess the state-dependent binding of **AM-2099**.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Nav1.7 in nociceptive neurons and the experimental workflow for evaluating **AM-2099**.





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